molecular formula C20H27BClN3O5 B13402275 tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate

tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate

Cat. No.: B13402275
M. Wt: 435.7 g/mol
InChI Key: USNHYSVRMHEQST-UHFFFAOYSA-N
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Description

tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate: is a complex organic compound that features a phthalazinone core, a boronate ester, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction, using a boronic acid or ester and a suitable halogenated precursor.

    Carbamate Formation: The final step involves the reaction of the phthalazinone derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can occur at the phthalazinone core, potentially leading to the formation of dihydrophthalazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester typically yields boronic acids, while nucleophilic substitution at the chloro group can yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki coupling reactions.

Biology

In biological research, this compound may be used as a probe or ligand due to its potential interactions with biological macromolecules. The carbamate group can also serve as a protecting group for amines in peptide synthesis.

Medicine

The compound’s unique structure may lend itself to applications in medicinal chemistry, potentially as a precursor to pharmacologically active molecules.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The boronate ester group could also participate in reversible covalent interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate: can be compared with other boronate esters and phthalazinone derivatives.

    Boronate Esters: Compounds like phenylboronic acid and pinacolborane.

    Phthalazinone Derivatives: Compounds such as phthalazinone itself and its various substituted derivatives.

Properties

Molecular Formula

C20H27BClN3O5

Molecular Weight

435.7 g/mol

IUPAC Name

tert-butyl N-[[5-chloro-4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-phthalazin-1-yl]methyl]carbamate

InChI

InChI=1S/C20H27BClN3O5/c1-18(2,3)28-17(27)23-10-14-12-8-11(9-13(22)15(12)16(26)25-24-14)21-29-19(4,5)20(6,7)30-21/h8-9H,10H2,1-7H3,(H,23,27)(H,25,26)

InChI Key

USNHYSVRMHEQST-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)C(=O)NN=C3CNC(=O)OC(C)(C)C

Origin of Product

United States

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